Orphenadrine
Overview
Description
Synthesis Analysis
The synthesis of Orphenadrine involves complex chemical processes. While specific synthesis pathways for Orphenadrine in the provided research are not detailed, compounds like Orphenadrine often undergo synthesis through multi-step chemical reactions that may involve the formation of intermediate compounds, ring closures, and functional group transformations.
Molecular Structure Analysis
Orphenadrine's molecular structure is characterized by its aromatic and heterocyclic components, contributing to its pharmacological properties. The presence of nitrogen atoms within its structure classifies it as an amine, playing a crucial role in its biological interactions.
Chemical Reactions and Properties
Orphenadrine's chemical properties, such as its ability to undergo biotransformation in the liver through processes like N-demethylation and hydroxylation, highlight its dynamic interactions within biological systems. These transformations are crucial for its metabolic pathway and elimination from the body.
Physical Properties Analysis
The physical properties of Orphenadrine, including its solubility, melting point, and molecular weight, are fundamental for understanding its pharmacokinetics and pharmaceutical formulation. These characteristics influence its absorption, distribution, and excretion profiles.
Chemical Properties Analysis
Orphenadrine exhibits various chemical behaviors, including interactions with receptors and inhibition of enzymes. Its anticholinergic effects are mediated through muscarinic receptor blockade, and it also shows affinity for NMDA receptors, contributing to its analgesic properties.
- (Murray et al., 2003) discusses Orphenadrine's induction of cytochrome P450 enzymes, highlighting its interaction with liver metabolism.
- (Morita et al., 2013) explores the liver tumor-promoting effect of Orphenadrine in rats, providing insight into its potential mechanistic actions including CAR activation and oxidative stress.
- (Scholz et al., 2007) examines Orphenadrine's inhibition of HERG channels, relevant for understanding its cardiac effects.
- (Desaphy et al., 2009) investigates Orphenadrine's blockade of voltage-gated sodium channels, which is significant for its analgesic effects.
Scientific Research Applications
Analgesic Effects
- Voltage-Gated Sodium Channels Blockade : Orphenadrine's analgesic effects involve the blockade of voltage-gated sodium channels. It inhibits sodium channels in HEK293 cells expressing different subtypes of human sodium channels and in primary cultures of rat DRG sensory neurons. This blockade is concentration-, voltage-, and frequency-dependent, suggesting a role for sodium channel blockade in orphenadrine's clinical efficacy as an analgesic compound (Desaphy et al., 2009).
Neuroprotective Effects
- Protection Against Glutamate Neurotoxicity : Orphenadrine shows neuroprotective effects against excitotoxicity, both in vitro and in vivo. It prevents mitochondrial and cytoplasmic membrane potential decrease evoked by NMDA in rat dissociated cerebellar granule cells and protects cerebellar granule cell cultures from glutamate-induced neurotoxicity. This indicates orphenadrine's potential in mitigating neurotoxicity mediated by glutamate ionotropic receptors (Sureda et al., 1999).
Interaction with NMDA Receptors
- Uncompetitive NMDA Receptor Antagonist : Orphenadrine acts as an uncompetitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, blocking open NMDA receptor channels with fast kinetics and in a voltage-dependent manner. This suggests its utility in conditions involving overactivation of NMDA receptors (Kornhuber et al., 2005).
Pharmacokinetics and Drug Metabolism
- Influence on Cytochromes P450 : Orphenadrine is a selective inducer of the phenobarbitone-inducible CYP2B in rat liver, indicating its potential influence on pharmacokinetic interactions involving cytochrome P450 enzymes. This induction appears to be mediated pretranslationally by CAR activation of CYP2B gene transcription (Murray et al., 2003).
Anticonvulsant Properties
- Effect on Antiepileptics : Orphenadrine has shown to enhance the anticonvulsant activity of certain antiepileptic drugs, like valproate, in maximal electroshock-induced convulsions in mice. This enhancement occurs without affecting the free plasma levels of valproate, suggesting a potential role in epilepsy management (Czuczwar et al., 2009).
Other Applications
- Antinociceptive Effects in Mice : Orphenadrine citrate has been found to have antinociceptive effects in various pain tests in mice, indicating its potential in reducing, enhancing, or leaving unaffected different types of nociceptive transmission (Hunskaar et al., 1985).
- Potential in Depression Treatment : A preliminary study indicated that orphenadrine might have a beneficial effect in the treatment of depression, as some patients showed improved behavior and decreased anxiety (Robitscher & Pulver, 1958).
Safety And Hazards
Orphenadrine may cause serious side effects such as light-headedness, painful or difficult urination, confusion, anxiety, agitation, tremors, hallucinations, or pounding heartbeats . Common side effects may include dizziness, drowsiness, weakness, nausea, vomiting, dry mouth, or constipation . You should not take orphenadrine if you have urination problems, an enlarged prostate, glaucoma, a stomach ulcer or blockage in your digestive tract, trouble swallowing, or myasthenia gravis .
properties
IUPAC Name |
N,N-dimethyl-2-[(2-methylphenyl)-phenylmethoxy]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16/h4-12,18H,13-14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRGXJJSLMXQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
341-69-5 (hydrochloride), 4682-36-4 (citrate) | |
Record name | Orphenadrine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083987 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3023396 | |
Record name | Orphenadrine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3023396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
195 °C @ 12 ATM | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sparingly soluble in water, BITTER TASTE & PRACTICALLY NO ODOR; WHITE, CRYSTALLINE POWDER; SOL IN ACID SOLN /CITRATE/, SOL IN WATER, ALCOHOL, CHLOROFORM; SPARINGLY SOL IN ACETONE, BENZENE; PRACTICALLY INSOL IN ETHER /HYDROCHLORIDE/, 3.00e-02 g/L | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Orphenadrine binds and inhibits both histamine H1 receptors and NMDA receptors. It restores the motor disturbances induced by neuroleptics, in particular the hyperkinesia. The dopamine deficiency in the striatum increases the stimulating effects of the cholinergic system. This stimulation is counteracted by the anticholinergic effect of orphenadrine. It may have a relaxing effect on skeletal muscle spasms and it has a mood elevating effect., ANTIPARKINSONISM DRUGS ALSO BLOCK CHOLINERGIC RECEPTORS. THEY ARE... ORPHENADRINE (DISIPAL)... BLOCKADE PREVENTS ACTIONS OF ACETYLCHOLINE RELEASED FROM PARASYMPATHETIC NERVE ENDINGS., ...REDUCES VOLUNTARY MUSCLE SPASM BY CENTRAL ANTIMUSCARINIC ACTION & RESEMBLES ATROPINE IN THIS RESPECT. /CITRATE/, NEURONAL CONDUCTION, NEUROMUSCULAR TRANSMISSION, & MUSCLE EXCITABILITY ARE NOT DEPRESSED EXCEPT AFTER NEARLY LETHAL DOSES. PROMINENT EFFECT...IS TO DEPRESS SPINAL POLYSYNAPTIC REFLEXES PREFERENTIALLY OVER MONOSYNAPTIC REFLEXES. /CENTRALLY ACTING MUSCLE RELAXANTS/ | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Orphenadrine | |
Color/Form |
LIQUID | |
CAS RN |
83-98-7 | |
Record name | (±)-Orphenadrine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83-98-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Orphenadrine [INN:BAN] | |
Source | ChemIDplus | |
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Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Orphenadrine | |
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Record name | Orphenadrine | |
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Record name | ORPHENADRINE | |
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Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
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Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< 25 °C, CRYSTALS; MP: 156-157 °C; PH OF AQ SOLN ABOUT 5.5 /HYDROCHLORIDE/, 156 - 157 °C | |
Record name | Orphenadrine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01173 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ORPHENADRINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3139 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Orphenadrine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015304 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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